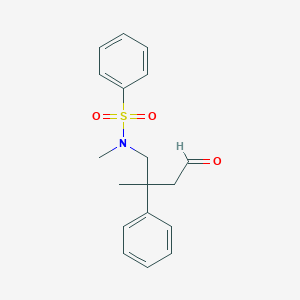
2-(9H-fluoren-2-yl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-fluoren-2-yl)propane-1,2-diol is an organic compound with the molecular formula C16H16O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a propane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-yl)propane-1,2-diol typically involves the reaction of fluorene with appropriate reagents to introduce the propane-1,2-diol group. One common method is the reaction of fluorene with epichlorohydrin in the presence of a base, followed by hydrolysis to yield the desired diol. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dioxane, and the reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-fluoren-2-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring of fluorene can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, and may be carried out under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield fluorenone derivatives, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a wide range of substituted fluorene compounds.
Aplicaciones Científicas De Investigación
2-(9H-fluoren-2-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a useful probe in studying biological systems, particularly in understanding the interactions of polycyclic aromatic hydrocarbons with biological molecules.
Medicine: Research into the potential therapeutic applications of fluorene derivatives includes their use as anticancer agents, antimicrobial agents, and in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-(9H-fluoren-2-yl)propane-1,2-diol depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting various cellular processes. The molecular targets and pathways involved are often studied using techniques such as molecular docking, spectroscopy, and crystallography.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(9H-fluoren-2-yl)ethanol
- 2-(9H-fluoren-2-yl)ethanol
- 9H-fluoren-2-ylmethanol
Uniqueness
2-(9H-fluoren-2-yl)propane-1,2-diol is unique due to the presence of the propane-1,2-diol moiety, which imparts distinct chemical and physical properties compared to other fluorene derivatives. This structural feature enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2-(9H-fluoren-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C16H16O2/c1-16(18,10-17)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,17-18H,8,10H2,1H3 |
Clave InChI |
YGKYMLFJTCSYNM-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


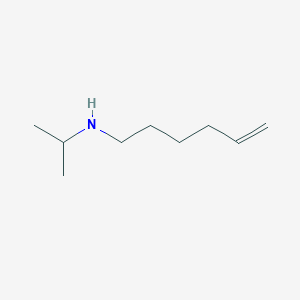
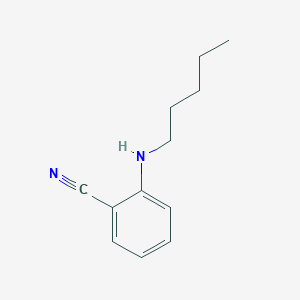
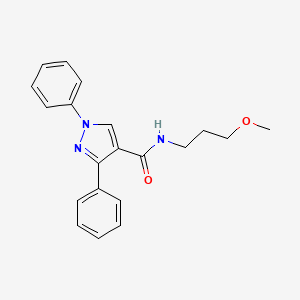
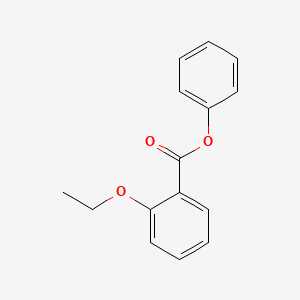
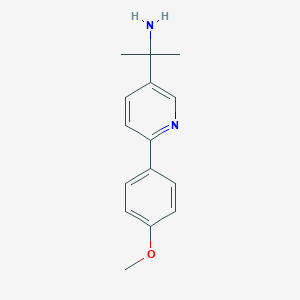

![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
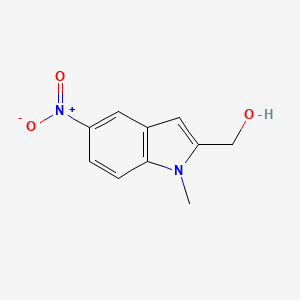
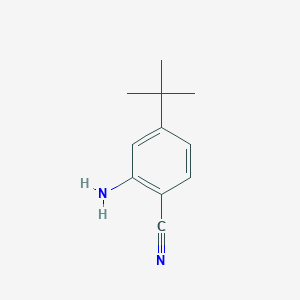

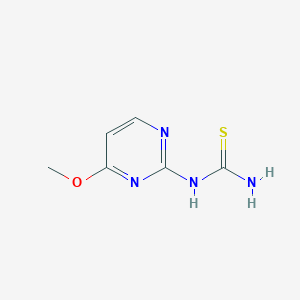
![2-Chloro-5-[(2-fluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13877235.png)

